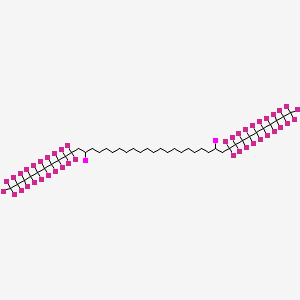
Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-dotetracontafluoro-12,31-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-dotetracontafluoro-12,31-diiodo- is a highly fluorinated organic compound. This compound is characterized by its extensive fluorination and the presence of iodine atoms, which impart unique chemical properties.
Preparation Methods
The synthesis of Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-dotetracontafluoro-12,31-diiodo- involves multiple steps of fluorination and iodination. The synthetic route typically starts with the base hydrocarbon chain, followed by sequential fluorination using reagents such as elemental fluorine or fluorinating agents like cobalt trifluoride. Iodination is then carried out using iodine or iodine monochloride under controlled conditions to ensure selective substitution at the desired positions.
Industrial production methods may involve continuous flow reactors to handle the highly reactive fluorinating agents safely and efficiently. The reaction conditions are carefully controlled to prevent over-fluorination or unwanted side reactions.
Chemical Reactions Analysis
Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-dotetracontafluoro-12,31-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form perfluorinated carboxylic acids or reduction to form partially fluorinated hydrocarbons.
Elimination Reactions: Under strong basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Common reagents used in these reactions include strong bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-dotetracontafluoro-12,31-diiodo- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of extensive fluorination on chemical reactivity and stability.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique fluorine and iodine content.
Medicine: Explored for its potential as a radiocontrast agent in medical imaging techniques.
Industry: Utilized in the development of high-performance materials with exceptional chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-dotetracontafluoro-12,31-diiodo- exerts its effects is primarily through its interaction with molecular targets that are sensitive to fluorine and iodine atoms. The extensive fluorination enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific molecular targets.
Comparison with Similar Compounds
Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-dotetracontafluoro-12,31-diiodo- can be compared with other highly fluorinated compounds such as:
Perfluorohexanesulfonyl fluoride: Known for its high thermal and chemical stability.
Perfluorooctanesulfonic acid: Widely used in industrial applications for its surfactant properties.
Perfluorodecalin: Used in medical applications for its oxygen-carrying capacity.
The uniqueness of Dotetracontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-dotetracontafluoro-12,31-diiodo- lies in its specific combination of extensive fluorination and selective iodination, which imparts unique chemical and physical properties not found in other similar compounds.
Properties
CAS No. |
1980049-42-0 |
|---|---|
Molecular Formula |
C42H42F42I2 |
Molecular Weight |
1598.5 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-dotetracontafluoro-12,31-diiododotetracontane |
InChI |
InChI=1S/C42H42F42I2/c43-23(44,25(47,48)27(51,52)29(55,56)31(59,60)33(63,64)35(67,68)37(71,72)39(75,76)41(79,80)81)19-21(85)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-22(86)20-24(45,46)26(49,50)28(53,54)30(57,58)32(61,62)34(65,66)36(69,70)38(73,74)40(77,78)42(82,83)84/h21-22H,1-20H2 |
InChI Key |
UITJWUQAYAQCRH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)CCCCCCCCC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















